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Introduction
Sulfo-Cyanine5 (Sulfo-Cy5) is a bright, photostable, far-red fluorescent dye that has become a

valuable tool in flow cytometry. Its emission in the far-red spectrum (typically around 662-671

nm) is a significant advantage, as it minimizes interference from the natural autofluorescence of

biological samples, which is most prominent in the blue and green regions of the spectrum.[1]

[2] This leads to an improved signal-to-noise ratio and enhanced sensitivity, particularly for

detecting low-abundance targets.[1]

The "Sulfo" modification denotes the presence of sulfonate groups, which render the dye highly

water-soluble.[2][3][4] This hydrophilicity is advantageous for labeling proteins like antibodies in

aqueous buffers, preventing aggregation and denaturation that can occur with organic co-

solvents.[4][5]

This document provides detailed application notes and protocols for the use of Sulfo-Cy5 in

flow cytometry, with a focus on antibody labeling and cell staining. While the topic specifies

"Sulfo-Cy5 amine," it is critical to note that for labeling antibodies and other proteins (which

are rich in primary amines), the amine-reactive form of the dye, Sulfo-Cy5 NHS Ester (N-

hydroxysuccinimidyl ester), is the appropriate reagent.[1][6] Sulfo-Cy5 amine is used when

conjugating the dye to molecules with reactive carboxyl groups.[3] The following protocols are

therefore based on the use of Sulfo-Cy5 NHS Ester.
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Properties of Sulfo-Cy5
The key characteristics of Sulfo-Cy5 make it well-suited for flow cytometry applications. It is

spectrally similar to other popular dyes such as Alexa Fluor® 647 and DyLight® 649.[1][5]

Property Value References

Excitation Maximum (λex) ~646 - 648 nm [1][7][8]

Emission Maximum (λem) ~662 - 671 nm [1][7][8]

Molar Extinction Coefficient ~250,000 - 271,000 M⁻¹cm⁻¹ [1][8]

Fluorescence Quantum Yield

(Φ)
~0.28 [8]

Recommended Laser Line
633 nm (HeNe) or 647 nm

(Krypton-ion)
[1]

Solubility
High in water and other

aqueous buffers
[5][8]

pH Sensitivity
Insensitive over a wide pH

range (pH 4-10)
[1]

Experimental Protocols
Protocol 1: Conjugation of Sulfo-Cy5 NHS Ester to
Primary Antibodies
This protocol outlines the covalent labeling of primary antibodies with amine-reactive Sulfo-Cy5

NHS Ester. The NHS ester reacts with primary amines (e.g., on lysine residues) on the

antibody to form a stable amide bond.

Materials:

Purified antibody (1-2 mg/mL recommended, free of BSA, gelatin, or amine-containing

buffers like Tris).

Sulfo-Cy5 NHS Ester.
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Anhydrous Dimethyl Sulfoxide (DMSO).

Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0.

Purification/Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

Gel filtration column (e.g., Sephadex G-25) for purification.

Procedure:

Antibody Preparation:

Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody is in a buffer

containing Tris or glycine, it must be dialyzed against PBS.[6]

Adjust the antibody concentration to 1-2 mg/mL.

Add the Reaction Buffer to the antibody solution to a final concentration of 0.1 M. This will

raise the pH to the optimal range of 8.5-9.0 for the conjugation reaction.[9]

Dye Preparation:

Immediately before use, prepare a 10 mg/mL stock solution of Sulfo-Cy5 NHS Ester in

anhydrous DMSO.[9] Vortex briefly to ensure it is fully dissolved.

Labeling Reaction:

Calculate the required volume of the Sulfo-Cy5 NHS Ester stock solution. A molar dye-to-

protein ratio of 8:1 to 15:1 is a good starting point for IgG antibodies.[9][10]

Add the calculated volume of the dye solution to the antibody solution while gently

vortexing.

Incubate the reaction for 1 hour at room temperature, protected from light.

Purification of the Conjugate:
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Separate the labeled antibody from the unconjugated dye using a gel filtration column pre-

equilibrated with PBS.

The first colored fraction to elute will be the Sulfo-Cy5-conjugated antibody. The

unconjugated dye will elute later.

Determination of Degree of Substitution (DOS):

Measure the absorbance of the purified conjugate at 280 nm (A280) and ~647 nm (Amax).

Calculate the antibody concentration and the DOS using the following formulas:

Antibody Concentration (M) = [A280 - (Amax * CF280)] / ε_protein

Dye Concentration (M) = Amax / ε_dye

DOS = Dye Concentration / Antibody Concentration

Where:

ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000

M⁻¹cm⁻¹ for human IgG).

ε_dye is the molar extinction coefficient of Sulfo-Cy5 at its absorption maximum

(~250,000 M⁻¹cm⁻¹).

CF280 is the correction factor for the dye's absorbance at 280 nm (typically ~0.04 for

Sulfo-Cy5).[8][11]

An optimal DOS is typically between 3 and 8 for most antibodies.[6]

Storage:

Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a

cryoprotectant like glycerol to a final concentration of 50% and store at -20°C or -80°C.[9]
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Preparation

Conjugation Purification & QC

1. Prepare Antibody
(Amine-free buffer, pH 8.5-9.0)

3. Mix Antibody and Dye
(Incubate 1 hr, RT, dark)

2. Prepare Dye
(Sulfo-Cy5 NHS in DMSO)

4. Purify Conjugate
(Gel Filtration Column)

5. QC Analysis
(Measure A280/A647, Calculate DOS)

6. Store Conjugate
(4°C or -20°C, dark)
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Start:
Single-Cell Suspension

1. Fc Block (Optional)
(10 min, on ice)

2. Add Sulfo-Cy5 Ab
(20-30 min, 4°C, dark)

3. Wash with Buffer

4. Repeat Wash

5. Resuspend in Buffer
(+ Viability Dye)

6. Acquire Data on
Flow Cytometer
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Flow Cytometer Lasers & Detectors

Fluorophore Emissions

Red Laser (640 nm)

APC Emission Sulfo-Cy5 Emission APC-Cy7 Emission

APC Detector

(660/20 nm)

Sulfo-Cy5 Detector

(670/30 nm)

APC-Cy7 Detector

(780/60 nm)

 Primary Signal  Spillover
(Needs Compensation)

 Spillover
(Needs Compensation)  Primary Signal  Spillover

(Needs Compensation)  Primary Signal 

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Sulfo-Cy5 in Flow
Cytometry Experiments]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14025226#using-sulfo-cy5-amine-in-flow-cytometry-
experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b14025226#using-sulfo-cy5-amine-in-flow-cytometry-experiments
https://www.benchchem.com/product/b14025226#using-sulfo-cy5-amine-in-flow-cytometry-experiments
https://www.benchchem.com/product/b14025226#using-sulfo-cy5-amine-in-flow-cytometry-experiments
https://www.benchchem.com/product/b14025226#using-sulfo-cy5-amine-in-flow-cytometry-experiments
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14025226?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14025226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

